3,4-Pentadienoyl-CoA

Description

Propriétés

Numéro CAS |

84061-72-3 |

|---|---|

Formule moléculaire |

C26H40N7O17P3S |

Poids moléculaire |

847.6 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate |

InChI |

InChI=1S/C26H40N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5,13-15,19-21,25,36-37H,1,6-12H2,2-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |

Clé InChI |

HIIKPJHXYKDQAS-ZMHDXICWSA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |

Synonymes |

3,4-pentadienoyl-CoA 3,4-pentadienoyl-coenzyme A coenzyme A, 3,4-pentadienoyl- |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3,4-Pentadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pentadienoyl-CoA is a potent mechanism-based inactivator, or "suicide substrate," of general acyl-CoA dehydrogenase, a key flavoenzyme in mitochondrial fatty acid β-oxidation. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams of the involved pathways. Understanding the intricacies of this inhibition is crucial for the rational design of novel therapeutics targeting metabolic disorders and for elucidating the catalytic mechanisms of flavoenzymes.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the initial α,β-dehydrogenation step in each cycle of fatty acid β-oxidation. Their activity is essential for energy production from fatty acids. The general acyl-CoA dehydrogenase, typically isolated from pig kidney, exhibits broad substrate specificity. The unique allenic structure of this compound makes it a powerful tool for studying the catalytic mechanism of these enzymes and serves as a lead compound for the development of specific inhibitors.

Mechanism of Action: Suicide Inhibition

This compound acts as a suicide inhibitor, meaning it is catalytically converted by the target enzyme into a reactive species that covalently modifies and inactivates the enzyme. The inactivation process is a multi-step pathway involving initial binding, enzymatic activation, and subsequent covalent modification of the FAD cofactor.

The proposed mechanism is as follows:

-

Initial Binding: this compound binds to the active site of the oxidized form of general acyl-CoA dehydrogenase.

-

α-Proton Abstraction: A catalytic base in the enzyme's active site abstracts a proton from the α-carbon (C-2) of the inhibitor.[1]

-

Tautomerization and Isomerization: This abstraction facilitates the tautomerization of the 3,4-diene to a highly reactive, conjugated 2,4-dienoyl-CoA intermediate.

-

Covalent Adduct Formation: The reactive intermediate then undergoes a nucleophilic attack by the reduced flavin cofactor (FADH2) at the N-5 position of the isoalloxazine ring, forming a stable, covalent adduct.[1] This adduct renders the enzyme catalytically inactive.

-

Fate of the Adduct: The formed adduct is not entirely stable. It can undergo a slow decomposition, leading to the release of the 2,4-pentadienoyl-CoA product and regeneration of the active enzyme. However, a fraction of the enzyme becomes irreversibly inactivated during this process due to covalent modification of an amino acid residue in the active site.[1]

The R-enantiomer of related 3,4-dienoyl-CoA derivatives has been shown to be the potent inhibitor, highlighting the stereospecificity of the interaction.[2]

Signaling Pathway of Inhibition

Quantitative Data

The interaction of this compound with general acyl-CoA dehydrogenase has been characterized by several kinetic parameters.

| Parameter | Value | Enzyme Source | Reference |

| kinact (Rate of Inactivation) | 2.4 x 103 min-1 | Pig Kidney | [1] |

| kreactivation (Rate of Adduct Decomposition) | t1/2 = 75 min | Pig Kidney | [1] |

| kdisplacement (by Octanoyl-CoA) | 0.3 min-1 | Pig Kidney | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of 3,4-pentadienoic acid followed by its conversion to the coenzyme A thioester.

Step 1: Synthesis of 3,4-Pentadienoic Acid

This protocol is a general representation based on similar syntheses and may require optimization.

-

Materials: 3-butyn-1-ol, dihydropyran, p-toluenesulfonic acid, n-butyllithium, paraformaldehyde, Jones reagent (chromium trioxide in sulfuric acid), diethyl ether, tetrahydrofuran (THF), acetone.

-

Protection of the alcohol: React 3-butyn-1-ol with dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid to form the tetrahydropyranyl (THP) ether.

-

Alkylation: Treat the protected alcohol with n-butyllithium in THF at low temperature (-78 °C) to deprotonate the terminal alkyne. React the resulting acetylide with paraformaldehyde to introduce a hydroxymethyl group.

-

Reduction: Reduce the propargyl alcohol using a suitable reducing agent (e.g., LiAlH4) to the corresponding trans-allylic alcohol.

-

Deprotection: Remove the THP protecting group using acidic conditions (e.g., acetic acid/water/THF).

-

Oxidation: Oxidize the resulting alcohol to the carboxylic acid using Jones reagent in acetone.

-

Purification: Purify the final product, 3,4-pentadienoic acid, by column chromatography on silica gel.

Step 2: Conversion to this compound

This is a general method for the synthesis of acyl-CoA esters.

-

Materials: 3,4-pentadienoic acid, N,N'-carbonyldiimidazole (CDI), coenzyme A (lithium salt), triethylamine, THF, water.

-

Activation of the carboxylic acid: Dissolve 3,4-pentadienoic acid in anhydrous THF and add CDI. Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide.

-

Thioesterification: In a separate flask, dissolve coenzyme A lithium salt in water and adjust the pH to ~8.0 with triethylamine. Add the acyl-imidazolide solution dropwise to the coenzyme A solution with stirring.

-

Purification: Purify the resulting this compound by reverse-phase high-performance liquid chromatography (HPLC).

Assay for Acyl-CoA Dehydrogenase Activity

A continuous spectrophotometric assay is commonly used to measure the activity of acyl-CoA dehydrogenase.

-

Principle: The reduction of the electron acceptor, ferricenium hexafluorophosphate or a dye such as 2,6-dichlorophenolindophenol (DCPIP), is monitored by the decrease in absorbance at a specific wavelength.

-

Reagents:

-

Assay buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

-

Substrate: Octanoyl-CoA (or other suitable acyl-CoA).

-

Electron acceptor: Ferricenium hexafluorophosphate or DCPIP.

-

Enzyme: Purified general acyl-CoA dehydrogenase.

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor.

-

Add the enzyme solution and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding the acyl-CoA substrate.

-

Monitor the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium, 600 nm for DCPIP) over time using a spectrophotometer.

-

Calculate the enzyme activity from the initial linear rate of the reaction.

-

Inactivation Kinetics of Acyl-CoA Dehydrogenase by this compound

-

Principle: The time-dependent loss of enzyme activity is measured in the presence of the inactivator.

-

Procedure:

-

Incubate the enzyme with various concentrations of this compound in the assay buffer at a specific temperature.

-

At different time intervals, withdraw aliquots of the incubation mixture and dilute them into the assay mixture for the acyl-CoA dehydrogenase activity assay (described in 4.2) to measure the remaining enzyme activity.

-

Plot the natural logarithm of the remaining activity versus time for each inhibitor concentration. The slope of this plot gives the pseudo-first-order rate constant of inactivation (kobs).

-

Plot kobs versus the inhibitor concentration. The data should fit a hyperbolic curve, from which the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) can be determined.

-

Experimental Workflow

Conclusion

This compound serves as a classic example of a suicide inhibitor, providing invaluable insights into the catalytic mechanism of acyl-CoA dehydrogenases. Its allenic functionality, upon enzymatic activation, leads to the formation of a covalent adduct with the FAD cofactor, resulting in potent and partially irreversible inhibition. The detailed methodologies provided in this guide offer a framework for researchers to further investigate this and other mechanism-based inhibitors, aiding in the development of novel therapeutic agents targeting fatty acid metabolism.

References

- 1. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Studies of 3,4-Pentadienoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of acyl-CoA dehydrogenases, a class of flavoenzymes critical to fatty acid β-oxidation. Its discovery and the subsequent elucidation of its inhibitory mechanism have provided significant insights into enzyme kinetics, inhibitor design, and the toxicology of related natural products. This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on its discovery, mechanism of action, and the experimental methodologies employed in its initial characterization.

Discovery as a Suicide Inactivator

This compound was identified as a powerful "suicide" inhibitor of the general acyl-CoA dehydrogenase isolated from pig kidney.[1] Suicide inhibitors, or mechanism-based inactivators, are unreactive molecules that are converted into highly reactive species by the target enzyme's own catalytic mechanism, leading to irreversible inactivation.

The initial studies revealed that this compound, an allenic analog of acyl-CoA substrates, reacts rapidly with the oxidized form of the enzyme.[1] This interaction leads to the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, specifically at the N-5 position of the isoalloxazine ring, rendering the enzyme inactive.[1]

Quantitative Analysis of Enzyme Inhibition

The initial characterization of the interaction between this compound and general acyl-CoA dehydrogenase yielded key quantitative data that established its potency as an inhibitor. These findings are summarized in the table below.

| Parameter | Value | Description | Reference |

| Inactivation Rate Constant (k_inact) | 2.4 x 10³ min⁻¹ | The rate of the initial rapid reaction between this compound and the oxidized enzyme. | [1] |

| Displacement Rate Constant (k_displace) | 0.3 min⁻¹ | The rate at which the allenic thioester can be displaced from the inactive adduct by a large excess of a natural substrate, octanoyl-CoA, leading to partial recovery of enzyme activity. | [1] |

| Half-life of Enzyme-Inactivator Adduct (t½) | 75 min | The time required for half of the enzyme-inactivator adduct to decompose, forming the more stable 2,4-diene and regenerating the active, oxidized enzyme. | [1] |

| Irreversible Activity Loss | 15-20% | The percentage of enzyme activity that is permanently lost during the decomposition of the adduct, likely due to covalent modification of the protein itself. | [1] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the initial literature. However, based on general methods for the synthesis of acyl-CoA esters from their corresponding carboxylic acids, the following reconstructed protocol is proposed. The synthesis involves two key stages: the synthesis of 3,4-pentadienoic acid and its subsequent conversion to the CoA thioester.

Part 1: Synthesis of 3,4-Pentadienoic Acid (Reconstructed Protocol)

This protocol is adapted from general methods for the synthesis of short-chain unsaturated carboxylic acids.

-

Materials: Propargyl bromide, malonic ester, sodium ethoxide, diethyl ether, sulfuric acid, potassium hydroxide, ethanol, water.

-

Step 1: Alkylation of Malonic Ester. In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at 0°C. After the addition is complete, add propargyl bromide dropwise, maintaining the temperature below 10°C.

-

Step 2: Reflux. After the addition of propargyl bromide, reflux the mixture for 2-3 hours to ensure complete reaction.

-

Step 3: Work-up. Cool the reaction mixture and pour it into a mixture of ice and water. Acidify with dilute sulfuric acid and extract the product with diethyl ether. Wash the ether layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Step 4: Saponification and Decarboxylation. Remove the diethyl ether by rotary evaporation. To the resulting crude product, add a solution of potassium hydroxide in ethanol/water and reflux for 4-6 hours to saponify the ester. After saponification, cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2 to induce decarboxylation, yielding 3,4-pentadienoic acid.

-

Step 5: Purification. Extract the 3,4-pentadienoic acid with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude acid can be further purified by distillation or chromatography.

Part 2: Conversion of 3,4-Pentadienoic Acid to this compound (Reconstructed Protocol)

This protocol is adapted from the mixed anhydride method for acyl-CoA synthesis.

-

Materials: 3,4-Pentadienoic acid, triethylamine, ethyl chloroformate, Coenzyme A (lithium salt), tetrahydrofuran (THF), water, sodium bicarbonate.

-

Step 1: Activation of the Carboxylic Acid. Dissolve 3,4-pentadienoic acid in anhydrous THF. Cool the solution to -15°C in a dry ice/acetone bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.

-

Step 2: Thioesterification. In a separate flask, dissolve Coenzyme A (lithium salt) in cold, degassed water containing a slight excess of sodium bicarbonate. Add this aqueous solution of CoA to the mixed anhydride solution in THF dropwise, while maintaining the temperature at -15°C.

-

Step 3: Reaction and Quenching. Stir the reaction mixture vigorously for 1-2 hours at 0°C. The progress of the reaction can be monitored by the disappearance of free thiol using Ellman's reagent.

-

Step 4: Purification. Purify the resulting this compound by preparative HPLC on a C18 column using a water/acetonitrile gradient containing a low concentration of a suitable buffer (e.g., ammonium acetate). Lyophilize the collected fractions to obtain the pure product.

Acyl-CoA Dehydrogenase Inhibition Assay

The activity of acyl-CoA dehydrogenase and its inhibition by this compound can be monitored spectrophotometrically. The following is a detailed protocol based on the ferricenium ion assay, which is a common method for measuring the activity of this class of enzymes.

-

Materials: Purified general acyl-CoA dehydrogenase, this compound, octanoyl-CoA (substrate), ferricenium hexafluorophosphate (electron acceptor), potassium phosphate buffer (pH 7.6).

-

Assay Principle: The assay measures the reduction of the ferricenium ion (Fe(Cp)₂⁺), which has a strong absorbance at 300 nm, to ferrocene. The rate of this reduction is proportional to the rate of substrate oxidation by acyl-CoA dehydrogenase.

-

Preparation of Reagents:

-

Prepare a stock solution of potassium phosphate buffer (e.g., 1 M, pH 7.6).

-

Prepare a stock solution of octanoyl-CoA (e.g., 10 mM in water).

-

Prepare a stock solution of ferricenium hexafluorophosphate (e.g., 10 mM in water).

-

Prepare a stock solution of this compound of known concentration.

-

Dilute the purified general acyl-CoA dehydrogenase to a suitable concentration in the assay buffer.

-

-

Assay Procedure:

-

In a quartz cuvette, prepare the assay mixture containing:

-

Potassium phosphate buffer (final concentration 100 mM, pH 7.6)

-

Ferricenium hexafluorophosphate (final concentration 100-200 µM)

-

Octanoyl-CoA (final concentration to be varied, e.g., 10-200 µM)

-

-

Equilibrate the cuvette at a constant temperature (e.g., 25°C) in a spectrophotometer.

-

-

Measurement of Uninhibited Activity:

-

Initiate the reaction by adding a small volume of the diluted acyl-CoA dehydrogenase to the cuvette.

-

Monitor the decrease in absorbance at 300 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.

-

-

Measurement of Inhibition:

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor in the assay buffer for a defined period before adding the substrate (octanoyl-CoA).

-

Alternatively, for time-dependent inactivation studies, initiate the reaction with the enzyme and inhibitor, and monitor the decrease in activity over time.

-

-

Data Analysis:

-

Calculate the initial rates from the linear portion of the absorbance vs. time plots.

-

Plot the enzyme activity as a function of substrate concentration to determine kinetic parameters (Kₘ and Vₘₐₓ) in the absence of the inhibitor.

-

Analyze the inhibition data using appropriate models (e.g., plotting the apparent rate constant of inactivation against the inhibitor concentration) to determine the kinetic parameters of inhibition.

-

Mechanism of Action and Signaling Pathway

The inhibitory action of this compound is a multi-step process that begins with the enzyme's normal catalytic cycle and ends in its irreversible inactivation. This mechanism is closely related to the toxicity of hypoglycin A, a natural amino acid found in the unripe ackee fruit, which is the causative agent of Jamaican Vomiting Sickness.[2] Hypoglycin A is metabolized in the body to methylenecyclopropylacetyl-CoA (MCPA-CoA), a molecule that also acts as a suicide inhibitor of acyl-CoA dehydrogenases.

The following diagrams illustrate the key steps in the mechanism of action and the broader metabolic consequences.

Caption: Mechanism of Acyl-CoA Dehydrogenase inactivation by this compound.

The inhibition of acyl-CoA dehydrogenases by molecules like this compound and MCPA-CoA has profound effects on cellular metabolism, primarily by disrupting fatty acid β-oxidation. This disruption leads to a cascade of downstream effects, ultimately impairing energy production.

Caption: Consequences of Acyl-CoA Dehydrogenase inhibition on cellular metabolism.

Conclusion

The discovery and initial studies of this compound have been instrumental in advancing our understanding of enzyme inhibition and the metabolic consequences of disrupting fatty acid oxidation. As a potent suicide inhibitor, it serves as a valuable tool for studying the mechanism of acyl-CoA dehydrogenases and has provided a framework for understanding the toxicity of related compounds like hypoglycin A. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, toxicology, and drug development, facilitating further investigation into this important class of enzyme inhibitors and their biological effects.

References

An In-Depth Technical Guide to the Biochemical Properties and Structure of 3,4-Pentadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of acyl-CoA dehydrogenases, a critical class of flavoenzymes involved in fatty acid β-oxidation.[1] Its unique allenic structure serves as a "suicide substrate," leading to the formation of a covalent adduct with the enzyme's flavin cofactor and subsequent irreversible inhibition.[1][2] This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound. It includes detailed experimental protocols for studying its interaction with acyl-CoA dehydrogenases and summarizes key quantitative data. The information presented herein is intended to be a valuable resource for researchers in metabolism, enzymology, and drug development.

Structure and Physicochemical Properties

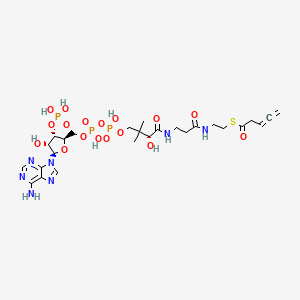

This compound is an acyl-CoA thioester characterized by a five-carbon chain containing two cumulative double bonds (an allene functional group) at positions 3 and 4. The presence of this reactive allenic moiety is central to its inhibitory activity.

| Property | Value | Reference |

| Molecular Formula | C26H40N7O17P3S | [3] |

| Molecular Weight | 847.6 g/mol | [3] |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate | [3] |

| CAS Number | 84061-72-3 | [3] |

Biochemical Properties and Mechanism of Action

This compound acts as a suicide inhibitor of general acyl-CoA dehydrogenase.[2] The catalytic mechanism of acyl-CoA dehydrogenases involves the abstraction of the α-proton of the acyl-CoA substrate, followed by hydride transfer from the β-carbon to the flavin adenine dinucleotide (FAD) cofactor.[4][5]

In the case of this compound, the enzyme initiates its catalytic cycle by abstracting the α-proton.[2] This leads to the formation of a reactive intermediate that, instead of undergoing dehydrogenation, attacks the N5 position of the FAD cofactor, forming a stable covalent adduct.[2][3] This adduct formation effectively inactivates the enzyme.[2]

The inactivation is a rapid process, but the adduct can undergo slow decomposition or be displaced by a large excess of a natural substrate, leading to partial recovery of enzyme activity.[2] However, a significant portion of the inactivation is irreversible due to covalent modification of the protein.[2]

Signaling Pathway and Inhibition Mechanism

References

- 1. Acyl-coenzyme A dehydrogenase from pig kidney. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 3. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acyl-CoA dehydrogenase deficiency: enzyme measurement and studies on alternative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Pentadienoyl-CoA as a Suicide Substrate for Acyl-CoA Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which 3,4-pentadienoyl-CoA acts as a suicide substrate for acyl-CoA dehydrogenases (ACADs). Acyl-CoA dehydrogenases are a critical family of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation.[1][2] Their function is to introduce a trans double-bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA thioester substrate, a reaction dependent on a flavin adenine dinucleotide (FAD) cofactor.[1] Understanding the inhibition of these enzymes is crucial for both fundamental biochemical research and the development of therapeutics for metabolic disorders.

Suicide substrates, also known as mechanism-based inactivators, are specialized inhibitors that are catalytically converted by their target enzyme into a reactive species. This species then covalently modifies the enzyme, leading to its inactivation. This compound, an allenic analog of natural acyl-CoA substrates, serves as a classic example of such an inhibitor for general acyl-CoA dehydrogenase.[3]

The Catalytic Mechanism of Acyl-CoA Dehydrogenase

The dehydrogenation of acyl-CoA substrates by ACADs is a concerted process involving the rupture of two stable C-H bonds.[4] The reaction is initiated by the abstraction of the pro-R α-hydrogen from the substrate as a proton by a catalytic glutamate residue (Glu376 in medium-chain acyl-CoA dehydrogenase, or MCAD).[1][4] This proton abstraction is facilitated by hydrogen bonds between the substrate's thioester carbonyl oxygen and both the 2'-OH of the FAD's ribityl side chain and the main chain N-H of the catalytic glutamate, which significantly lowers the pKa of the α-hydrogen.[1][5] Concurrently, a hydride equivalent is transferred from the β-carbon to the N-5 position of the oxidized FAD cofactor.[4] This results in the formation of a reduced FAD (FADH₂) and the trans-2-enoyl-CoA product. The enzyme is then re-oxidized by transferring electrons to the electron transfer flavoprotein (ETF).[2][6]

Suicide Inactivation by this compound

This compound functions as a potent inhibitor by hijacking the initial steps of the normal catalytic cycle.[3] The process leads to a covalent adduct with the FAD cofactor, rendering the enzyme inactive.[3]

Mechanism of Inactivation:

-

Binding and α-Proton Abstraction: this compound binds to the active site of the oxidized enzyme. The catalytic glutamate base abstracts the α-proton, just as it would with a natural substrate.[3][4]

-

Enolate Formation: This proton abstraction generates a reactive enolate intermediate.[4]

-

Nucleophilic Attack and Adduct Formation: Instead of a subsequent hydride transfer, the enolate acts as a nucleophile and attacks the N-5 position of the isoalloxazine ring of the FAD cofactor.[3][4][7] This forms a stable, covalent adduct between the inhibitor and the flavin.[3][7]

-

Enzyme Inactivation: The formation of this N-5 adduct inactivates the enzyme.[3] The crystal structure of the inactivated enzyme confirms a single covalent bond linking the C-4 carbon of what is now a 2,4-dienoyl-CoA moiety to the N-5 position of the reduced flavin.[7]

The R-enantiomer of longer-chain 3,4-dienoyl-CoA derivatives has been identified as the potent, stoichiometric inhibitor, while the S-enantiomer does not form a detectable flavin adduct and is instead rapidly isomerized to the conjugated 2,4-diene.[7]

Fate of the Inactivated Complex:

The enzyme-inactivator adduct is not entirely permanent. The activity can be regained through two distinct pathways:

-

Reversal by Substrate: The allenic thioester can be displaced by a large excess of a natural substrate, such as octanoyl-CoA, which reverses the covalent adduct formation.[3]

-

Slow Decomposition: The adduct slowly decomposes, isomerizing to the more thermodynamically stable 2,4-diene, which is then released, regenerating the catalytically active, oxidized enzyme.[3]

However, during this slow decomposition, a fraction of the enzyme activity (15-20%) is irreversibly lost, likely due to covalent modification of an active site protein residue.[3] It is this irreversible loss that solidifies the classification of this compound as a suicide substrate.[3]

Quantitative Data

The kinetic parameters of the interaction between this compound and general acyl-CoA dehydrogenase from pig kidney have been characterized, highlighting the potency of the inhibition.

Table 1: Kinetic Constants for the Inactivation of General Acyl-CoA Dehydrogenase by this compound

| Parameter | Value | Description | Reference |

| k (inactivation) | 2.4 x 10³ min⁻¹ | The rate of covalent flavin adduct formation with the native oxidized enzyme. | [3] |

| k (displacement) | 0.3 min⁻¹ | The rate of displacement of the allenic thioester by an excess of octanoyl-CoA. | [3] |

| t½ (decomposition) | 75 min | The half-life for the slow decomposition of the enzyme-inactivator adduct to regenerate active enzyme. | [3] |

| Irreversible Loss | 15-20% | The percentage of activity that is irreversibly lost during the adduct decomposition process. | [3] |

Studies with longer-chain 3,4-dienoyl-CoA derivatives and truncations of the CoA moiety on medium-chain acyl-CoA dehydrogenase have shown that adduct stability is influenced by these structural features.

Table 2: Relative Kinetic Stability of Adducts with Medium-Chain Acyl-CoA Dehydrogenase

| Inhibitor | Relative Kinetic Stability | Observation | Reference |

| R-3,4-decadienoyl-CoA | Baseline | Adduct is most stable with medium chain length allenic inhibitors. | [7] |

| R-3,4-decadienoyl-pantetheine | ~9-fold more stable | Truncation of the CoA moiety increases adduct stability. | [7] |

| R-3,4-decadienoyl-N-acetylcysteamine | >100-fold more stable | Further truncation of the CoA moiety significantly enhances adduct stability. | [7] |

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound was not available in the searched literature. However, the general synthesis of acyl-CoA thioesters involves a two-step process:

-

Activation of the Carboxylic Acid: The corresponding carboxylic acid (3,4-pentadienoic acid) is first activated. This is commonly achieved by converting it to a mixed anhydride, an active ester (e.g., N-hydroxysuccinimide ester), or an acid chloride.

-

Thioesterification with Coenzyme A: The activated carboxylic acid is then reacted with the free thiol group of Coenzyme A (CoASH) in a suitable buffered aqueous or mixed aqueous/organic solvent system. The reaction is typically performed at a controlled pH (around 7.5-8.0) to ensure the thiol group is sufficiently nucleophilic. The final product is then purified, often using chromatographic techniques like HPLC.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the standard method for measuring the activity of ACADs.[6][8]

-

Principle: The assay monitors the transfer of electrons from the ACAD to its natural electron acceptor, ETF. The flavin moiety in oxidized ETF is fluorescent. When it accepts electrons from the ACAD-FADH₂ complex, it becomes reduced, and its fluorescence is quenched. The rate of decrease in ETF fluorescence is directly proportional to the ACAD activity.[6][8]

-

Reagents:

-

Purified acyl-CoA dehydrogenase (e.g., MCAD)

-

Purified electron transfer flavoprotein (ETF), either from native sources (pig liver) or recombinant.[6]

-

Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)

-

Anaerobic buffer system (e.g., potassium phosphate buffer, pH 7.6)

-

Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase) for microplate formats to maintain anaerobic conditions.[6]

-

-

Methodology:

-

All solutions must be made anaerobic by purging with an inert gas like argon or nitrogen.

-

In an anaerobic cuvette or a 96-well microplate, the buffer, ETF, and the ACAD enzyme are combined.[6]

-

The baseline fluorescence of ETF is measured (Excitation ~380 nm, Emission ~495 nm; wavelengths may vary slightly with instrument and specific ETF flavin).

-

The reaction is initiated by the addition of the acyl-CoA substrate.

-

The decrease in fluorescence over time is recorded. The initial rate of this decrease is used to calculate the enzyme's specific activity.

-

Inactivation Kinetics Assay

This protocol measures the rate at which an inhibitor like this compound inactivates the enzyme.

-

Principle: The enzyme is incubated with the suicide substrate. At specific time intervals, aliquots of this incubation mixture are removed and diluted into an assay mixture to measure the remaining enzyme activity. The rate of activity loss follows pseudo-first-order kinetics.

-

Methodology:

-

Prepare a reaction mixture containing the ACAD enzyme in buffer at a defined temperature (e.g., 25°C).

-

Initiate the inactivation by adding a known concentration of this compound.

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a small aliquot of the inactivation mixture.

-

Immediately dilute the aliquot into the reaction mixture of the ETF Fluorescence Reduction Assay (described in 4.2), which contains the substrate (e.g., octanoyl-CoA). The dilution effectively stops the inactivation reaction and allows for the measurement of the remaining active enzyme.

-

Measure the initial rate of activity for each time point.

-

Plot the natural logarithm of the percent remaining activity against the incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs).

-

Conclusion

This compound is a powerful tool for elucidating the catalytic mechanism of acyl-CoA dehydrogenases. Its characterization as a suicide substrate has provided definitive evidence for an α-proton abstraction mechanism and the formation of a covalent intermediate with the FAD cofactor. The quantitative analysis of its interaction with the enzyme reveals a rapid inactivation process and a complex recovery pathway involving both reversible and irreversible steps. The detailed experimental protocols for assessing enzyme activity and inactivation kinetics are fundamental for researchers studying fatty acid metabolism and for professionals in drug development seeking to design novel inhibitors for metabolic diseases. The stereospecificity of the interaction and the influence of the acyl-CoA tail length on adduct stability offer valuable insights for the rational design of more potent and selective mechanism-based inhibitors.

References

- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Mechanism of activation of acyl-CoA substrates by medium chain acyl-CoA dehydrogenase: interaction of the thioester carbonyl with the flavin adenine dinucleotide ribityl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Allenic Group: A Double-Edged Sword in 3,4-Pentadienoyl-CoA's Reactivity and Enzyme Inhibition

For Immediate Release

A Deep Dive into the Mechanism of a Potent Acyl-CoA Dehydrogenase Inhibitor

This technical guide explores the pivotal role of the allenic group in the reactivity of 3,4-pentadienoyl-CoA, a potent suicide inhibitor of acyl-CoA dehydrogenases (ACADs). This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of enzyme inhibition and the metabolic pathways involving fatty acid metabolism. We will delve into the mechanism of action, present key kinetic data, outline experimental protocols for studying this interaction, and visualize the underlying processes.

The Allenic Group: A Latent Reactive Moiety

This compound is an analog of natural acyl-CoA substrates for ACADs, enzymes crucial for fatty acid β-oxidation.[1] The key to its potent inhibitory activity lies in its 3,4-pentadienoyl moiety, which contains a reactive allenic group (C=C=C). In its native state, this group is relatively unreactive. However, upon interaction with the active site of an ACAD, it is transformed into a highly reactive species that covalently modifies the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[2][3] This "suicide" inhibition mechanism, where the enzyme participates in its own inactivation, makes this compound a valuable tool for studying ACAD function and a potential lead for drug design.[3][4]

Quantitative Analysis of this compound's Interaction with Acyl-CoA Dehydrogenase

The interaction between this compound and general acyl-CoA dehydrogenase from pig kidney has been characterized by several key kinetic parameters. These values quantify the efficiency of the inactivation process and the stability of the resulting enzyme-inhibitor complex.

| Parameter | Value | Enzyme Source | Significance | Reference |

| Inactivation Rate Constant (k) | 2.4 x 10³ min⁻¹ | Pig Kidney General Acyl-CoA Dehydrogenase | Represents the rapid rate of covalent adduct formation with the oxidized enzyme. | [2][3] |

| Displacement Rate Constant (k) | 0.3 min⁻¹ | Pig Kidney General Acyl-CoA Dehydrogenase | The rate at which the allenic thioester can be displaced by an excess of a natural substrate (octanoyl-CoA), indicating a degree of reversibility. | [2][3] |

| Adduct Decomposition Half-life (t½) | 75 min | Pig Kidney General Acyl-CoA Dehydrogenase | The time taken for half of the enzyme-inactivator adduct to slowly decompose, forming the more stable 2,4-diene and regenerating some enzyme activity. | [2][3] |

| Irreversible Activity Loss | 15-20% | Pig Kidney General Acyl-CoA Dehydrogenase | The percentage of enzyme activity that is permanently lost during the decomposition of the adduct, likely due to covalent modification of the protein itself. | [2] |

| Stereospecificity | R-enantiomer is the potent inhibitor | Medium Chain Acyl-CoA Dehydrogenase | Demonstrates that the enzyme's active site has a specific stereochemical requirement for binding and catalysis. The S-enantiomer is not a significant inhibitor. | [5] |

The Mechanism of Suicide Inhibition: A Step-by-Step Visualization

The inhibitory action of this compound on acyl-CoA dehydrogenase unfolds through a series of well-defined steps, initiated by the enzyme's own catalytic machinery.

The process begins with the binding of this compound to the active site of the acyl-CoA dehydrogenase. The catalytic base in the active site, glutamate 376, abstracts a proton from the α-carbon of the inhibitor.[5] This generates a reactive enolate intermediate which then attacks the N-5 position of the FAD cofactor, forming a stable, covalent adduct and inactivating the enzyme.[2][5] This adduct can be slowly resolved through two pathways: displacement by a high concentration of a natural substrate, or decomposition to the more stable 2,4-pentadienoyl-CoA, which partially restores enzyme activity.[2][3]

Experimental Protocols for Studying this compound Reactivity

A systematic approach is required to characterize the interaction between this compound and acyl-CoA dehydrogenases. The following outlines a general workflow for such an investigation.

Purification of Acyl-CoA Dehydrogenase

-

Source: Pig kidney is a common source for general acyl-CoA dehydrogenase.[1]

-

Protocol:

-

Homogenize the tissue in a suitable buffer.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

Solubilize the mitochondrial membranes using a detergent.

-

Employ a series of column chromatography steps (e.g., ion-exchange, affinity chromatography) to purify the enzyme to homogeneity.[1]

-

Assess purity using SDS-PAGE and determine protein concentration.

-

Synthesis of this compound

-

General Procedure:

-

Synthesize the corresponding 3,4-pentadienoic acid.

-

Activate the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent.

-

React the activated acid with Coenzyme A (CoASH) in a suitable solvent system, often a mixture of an organic solvent and an aqueous buffer, at a controlled pH to facilitate the formation of the thioester bond.

-

Purify the resulting this compound using techniques such as HPLC.

-

Enzyme Activity Assay (Spectrophotometric)

-

Principle: The activity of acyl-CoA dehydrogenase can be monitored by following the reduction of an artificial electron acceptor, which results in a change in absorbance at a specific wavelength.

-

Protocol:

-

Prepare a reaction mixture containing a suitable buffer, the enzyme, and an electron acceptor (e.g., ferricenium hexafluorophosphate or phenazine methosulfate).[6]

-

Initiate the reaction by adding the substrate (e.g., octanoyl-CoA).

-

Monitor the change in absorbance over time at the appropriate wavelength using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

-

Kinetic Analysis of Suicide Inhibition

-

Principle: To determine the kinetic parameters of suicide inhibition, the enzyme is incubated with the inhibitor, and the loss of enzyme activity is measured over time.

-

Protocol:

-

Pre-incubate the acyl-CoA dehydrogenase with various concentrations of this compound.

-

At different time intervals, take aliquots of the incubation mixture and dilute them into an assay mixture containing the substrate for the enzyme activity assay.

-

Measure the residual enzyme activity for each time point and inhibitor concentration.

-

Plot the natural logarithm of the percentage of remaining activity versus time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each inhibitor concentration.

-

Plot k_obs against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

X-ray Crystallography of the Enzyme-Inhibitor Complex

-

Principle: To visualize the covalent adduct at the atomic level, the crystal structure of the inhibited enzyme is determined.

-

Protocol:

-

Incubate the purified acyl-CoA dehydrogenase with an excess of this compound to ensure complete inactivation.

-

Remove the excess unbound inhibitor.

-

Crystallize the enzyme-inhibitor complex using vapor diffusion or other crystallization techniques.

-

Collect X-ray diffraction data from the crystals.

-

Solve and refine the crystal structure to reveal the covalent linkage between the inhibitor and the FAD cofactor.[5]

-

Conclusion and Future Directions

The allenic group of this compound is a prime example of a latent functional group that can be unmasked by an enzyme's catalytic action to bring about its own demise. The detailed understanding of its mechanism of action provides a blueprint for the rational design of novel inhibitors targeting acyl-CoA dehydrogenases and other flavoenzymes. Future research in this area could focus on the development of more potent and specific inhibitors with therapeutic potential, particularly in the context of metabolic disorders and infectious diseases where fatty acid metabolism plays a critical role. Further structural studies of different ACAD isozymes in complex with this and similar inhibitors will undoubtedly provide deeper insights into the determinants of substrate specificity and catalytic efficiency.

References

- 1. Acyl-coenzyme A dehydrogenase from pig kidney. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Suicide Inhibition of Acyl-CoA Dehydrogenase by 3,4-Pentadienoyl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pentadienoyl-CoA, an allenic analog of acyl-CoA substrates, has been identified as a potent inhibitor of the flavoprotein acyl-CoA dehydrogenase.[1] Early research into its mechanism of action revealed it to be a classic example of a "suicide" or mechanism-based inhibitor.[1] This technical guide provides a comprehensive overview of the early research on the inhibitory effects of this compound, focusing on its kinetics, mechanism of action, and the experimental methodologies used for its characterization. This information is critical for researchers in enzymology and drug development who are exploring the design of irreversible inhibitors for flavoenzymes.

Mechanism of Inhibition: A "Suicide" Substrate

This compound acts as a suicide inhibitor, meaning the enzyme itself converts this substrate analog into a reactive species that irreversibly inactivates the enzyme.[1][2] The catalytic sequence is initiated by the abstraction of an alpha-hydrogen from the inhibitor by a base in the enzyme's active site.[1][3] This leads to the formation of a covalent adduct between the inhibitor and the enzyme's flavin cofactor, specifically at the N-5 position of the isoalloxazine ring.[1][3] This adduct formation renders the enzyme catalytically inactive.[1]

The inactivation is not entirely permanent. The enzyme activity can be partially regained through two distinct pathways:

-

Displacement by Substrate: In the presence of a large excess of a natural substrate, such as octanoyl-CoA, the allenic thioester can be displaced, leading to a reversal of the covalent adduct formation.[1]

-

Slow Decomposition: The enzyme-inactivator adduct can also undergo slow decomposition, where it tautomerizes to the more thermodynamically stable 2,4-diene. This process restores the catalytically active, oxidized form of the enzyme.[1] However, this decomposition is not perfectly efficient and results in the irreversible loss of a fraction of the enzyme's activity, likely due to covalent modification of the protein itself.[1]

The stereochemistry of similar dienoyl-CoA inhibitors has been shown to be crucial, with the R-enantiomer being a potent inhibitor of medium-chain acyl-CoA dehydrogenase, while the S-enantiomer is not a significant inhibitor.[3]

Quantitative Data on Inhibitory Effects

The following table summarizes the key quantitative data from early research on the inhibition of pig kidney general acyl-CoA dehydrogenase by this compound.[1]

| Parameter | Value | Description |

| Inactivation Rate Constant (k) | 2.4 x 10³ min⁻¹ | The rapid rate of covalent adduct formation upon reaction of the enzyme with this compound. |

| Displacement Rate Constant (k) | 0.3 min⁻¹ | The rate of reversal of the covalent adduct by a large excess of the substrate octanoyl-CoA. |

| Adduct Decomposition Half-life (t½) | 75 min | The time taken for half of the enzyme-inactivator adduct to decompose to the 2,4-diene and catalytically active enzyme. |

| Irreversible Activity Loss | 15-20% | The percentage of enzyme activity that is irreversibly lost during the slow decomposition of the adduct, likely due to protein modification. |

Experimental Protocols

The characterization of this compound as a suicide inhibitor relied on a combination of kinetic and spectrophotometric assays. While detailed protocols require access to the full-text publications, the general methodologies can be outlined as follows.

General Acyl-CoA Dehydrogenase Assay

The activity of acyl-CoA dehydrogenase is typically monitored spectrophotometrically. A common method is the ETF (Electron Transfer Flavoprotein) fluorescence reduction assay.[4]

Principle: Acyl-CoA dehydrogenases transfer electrons from their substrate to ETF, which causes a decrease in the intrinsic fluorescence of ETF.[4] The rate of this fluorescence decrease is proportional to the enzyme's activity.

General Procedure:

-

The assay is performed in an anaerobic environment to prevent the re-oxidation of reduced ETF by molecular oxygen.[4]

-

A reaction mixture is prepared containing buffer, the acyl-CoA dehydrogenase, and ETF.

-

The reaction is initiated by the addition of the acyl-CoA substrate (e.g., octanoyl-CoA).

-

The decrease in ETF fluorescence is monitored over time using a fluorometer.

Measurement of Inactivation Kinetics

Principle: The rate of inactivation of the enzyme by this compound can be determined by incubating the enzyme with the inhibitor and measuring the residual enzyme activity at different time points.

General Procedure:

-

The acyl-CoA dehydrogenase is incubated with a known concentration of this compound.

-

At various time intervals, aliquots of the incubation mixture are withdrawn and diluted into an assay mixture containing a saturating concentration of a substrate (e.g., octanoyl-CoA) and ETF.

-

The initial rate of the reaction is measured immediately.

-

The natural logarithm of the percentage of remaining activity is plotted against the incubation time. For a pseudo-first-order inactivation, this plot will be linear, and the slope will correspond to the apparent rate constant of inactivation.

Conclusion

The early research on this compound firmly established it as a potent suicide inhibitor of acyl-CoA dehydrogenase. The rapid formation of a covalent flavin adduct, coupled with the potential for slow reactivation or irreversible inactivation, provides a detailed picture of its inhibitory mechanism. The quantitative kinetic data and the experimental approaches described herein offer a foundational understanding for scientists engaged in the study of enzyme inhibition and the development of novel therapeutics targeting flavoenzymes. Further research building on these seminal studies can lead to the design of more specific and effective mechanism-based inhibitors.

References

- 1. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suicide inhibition - Wikipedia [en.wikipedia.org]

- 3. Interaction of 3,4-dienoyl-CoA thioesters with medium chain acyl-CoA dehydrogenase: stereochemistry of inactivation of a flavoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of 3,4-Pentadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3,4-pentadienoyl-CoA, a potent inhibitor of acyl-CoA dehydrogenases. The document details plausible synthetic routes, experimental protocols, and purification strategies, supplemented with quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is an allenic substrate analog that acts as a suicide inhibitor of flavoprotein-dependent acyl-CoA dehydrogenases, key enzymes in fatty acid β-oxidation.[1] Its unique chemical structure and mechanism of action make it a valuable tool for studying enzyme kinetics, metabolic pathways, and for the potential development of therapeutic agents targeting fatty acid metabolism. This guide outlines a feasible approach to synthesize and purify this compound for research purposes.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the free fatty acid precursor, 3,4-pentadienoic acid, followed by its activation and coupling to Coenzyme A (CoA).

Synthesis of 3,4-Pentadienoic Acid

Proposed Synthetic Pathway for 3,4-Pentadienoic Acid

References

- 1. Studies with general acyl-CoA dehydrogenase from pig kidney. Inactivation by a novel type of "suicide" inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of the 3,4-Pentadienoyl-CoA Flavin Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of short- and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD), flavoenzymes crucial for fatty acid β-oxidation. Inactivation proceeds through the formation of a covalent adduct between the inhibitor and the enzyme's flavin adenine dinucleotide (FAD) cofactor. This technical guide provides a comprehensive overview of the spectroscopic characterization of this pivotal adduct. While detailed quantitative data for this specific adduct is sparse in the literature, this guide consolidates the available information, presents comparative data from analogous structures, and furnishes detailed experimental protocols to enable researchers to perform such characterizations. The focus is on the application of UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to elucidate the structure and properties of the this compound flavin adduct.

Introduction

The allenic substrate analog, this compound, acts as a "suicide" inhibitor for general acyl-CoA dehydrogenases. The enzyme initiates the catalytic process, which then leads to the formation of a reactive intermediate that covalently binds to the enzyme's FAD cofactor, causing irreversible inhibition. The primary study by Wenz, Ghisla, and Thorpe in 1985 demonstrated that this compound reacts rapidly with the oxidized form of the enzyme to create a covalent flavin adduct, likely at the N-5 position of the isoalloxazine ring. Understanding the precise structure and electronic properties of this adduct is critical for designing novel inhibitors for these enzymes, which are implicated in various metabolic disorders.

Reaction Pathway and Adduct Formation

The inactivation of acyl-CoA dehydrogenase by this compound is a multi-step process initiated by the enzyme's catalytic base abstracting a proton from the α-carbon of the inhibitor. This leads to the formation of a transient intermediate that subsequently attacks the flavin cofactor.

Caption: Proposed reaction pathway for the formation of the this compound flavin adduct.

Spectroscopic Data

UV-Visible Spectroscopy Data

The formation of the flavin adduct leads to significant changes in the UV-Visible spectrum, primarily a bleaching of the characteristic flavin absorbance in the 450 nm region.

| Compound/Adduct | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference/Notes |

| Oxidized FAD in Acyl-CoA Dehydrogenase | ~450 | ~11,300 | Typical value for flavoproteins.[1] |

| This compound Flavin Adduct | Decrease at 450 nm | Not determined | Formation of a new, less conjugated species. |

| Representative Flavin N5-Alkyl Adduct | ~360 - 400 | ~5,000 - 8,000 | Comparative value; exact λmax and ε depend on the specific adduct and local environment.[2] |

NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the precise site of covalent modification on the flavin ring. The formation of an N5-adduct results in characteristic shifts in the ¹³C and ¹⁵N NMR spectra.

| Nucleus | Chemical Shift (δ) - Oxidized FAD (ppm) | Expected Chemical Shift (δ) - N5-Adduct (ppm) | Reference/Notes |

| ¹⁵N (N-5) | ~340 | Shift to ~200-250 | Significant upfield shift upon alkylation and change in hybridization.[3] |

| ¹³C (C-4a) | ~135 | Minor shift | The C-4a position is less affected by N-5 substitution. |

| ¹³C (C-1') of Adduct | Not applicable | ~40-60 | Typical for an aliphatic carbon attached to a nitrogen. |

Mass Spectrometry Data

Mass spectrometry provides definitive evidence for the formation of a covalent adduct by detecting the mass increase of the FAD cofactor or the entire protein.

| Analyte | Expected Mass (Da) | Observed Mass Shift (Da) | Reference/Notes |

| FAD | ~785.5 | + Mass of 3,4-Pentadienoyl moiety (~82.1) | The expected mass of the FAD-inhibitor adduct would be the sum of the FAD mass and the mass of the covalently attached inhibitor fragment. |

| Acyl-CoA Dehydrogenase (Monomer) | Varies by isoform (~40-45 kDa) | + Mass of this compound (~849.6) | Analysis of the intact protein-adduct complex. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the inhibitor and the spectroscopic characterization of the resulting flavin adduct.

Synthesis of this compound

This protocol is a generalized procedure based on methods for synthesizing acyl-CoA thioesters.

Caption: Workflow for the synthesis of this compound.

Materials:

-

3,4-Pentadienoic acid

-

N,N'-Carbonyldiimidazole (CDI)

-

Coenzyme A lithium salt

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)

-

HPLC system with a C18 column

Procedure:

-

Activation: Dissolve 3,4-pentadienoic acid in anhydrous THF. Add a molar equivalent of CDI and stir at room temperature for 1-2 hours to form the acyl-imidazolide.

-

Thioester Formation: In a separate vessel, dissolve Coenzyme A lithium salt in the aqueous buffer. Slowly add the acyl-imidazolide solution from step 1 to the Coenzyme A solution with stirring.

-

Reaction Monitoring: Monitor the reaction by observing the disappearance of the free thiol group of Coenzyme A using Ellman's reagent (DTNB).

-

Purification: Once the reaction is complete, purify the this compound by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product using UV-Vis spectroscopy (absorbance at 260 nm for the adenine moiety), ¹H NMR, and mass spectrometry.

UV-Visible Spectroscopic Analysis of Adduct Formation

This protocol outlines the steps to monitor the reaction between acyl-CoA dehydrogenase and this compound.

Caption: Experimental workflow for UV-Visible spectroscopic analysis.

Materials:

-

Purified acyl-CoA dehydrogenase

-

Synthesized this compound

-

Spectrophotometer cuvette

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a solution of the purified enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Record a baseline UV-Vis spectrum of the oxidized enzyme from 250 to 700 nm. Note the characteristic flavin absorbance peaks around 375 nm and 450 nm.

-

Add a stoichiometric amount or a slight excess of this compound to the cuvette.

-

Immediately begin recording spectra at regular time intervals to monitor the reaction.

-

Observe the decrease in absorbance at ~450 nm, which indicates the reduction of the flavin and the formation of the covalent adduct.

NMR Spectroscopic Analysis

This protocol requires isotopically labeled FAD (e.g., ¹⁵N, ¹³C) to be incorporated into the enzyme for sensitive detection of changes upon adduct formation.

Procedure:

-

Prepare a concentrated sample of the enzyme with the incorporated isotopically labeled FAD.

-

Acquire ¹⁵N and/or ¹³C NMR spectra of the native enzyme.

-

Add this compound to the NMR tube to form the adduct in situ.

-

Acquire NMR spectra of the adduct.

-

Compare the spectra of the native enzyme and the adduct to identify chemical shift perturbations, particularly for the N-5 and C-4a atoms of the flavin ring.

Mass Spectrometric Analysis

This protocol is for the confirmation of the covalent adduct by detecting the mass change.

Caption: Workflow for mass spectrometric analysis of the flavin adduct.

Procedure:

-

Incubate the acyl-CoA dehydrogenase with an excess of this compound to ensure complete adduct formation.

-

Remove the excess, non-covalently bound inhibitor by methods such as dialysis, size-exclusion chromatography, or precipitation.

-

Intact Protein Analysis: Analyze the protein-adduct complex directly by ESI-MS to determine the mass increase corresponding to the covalent modification.

-

Peptide Mapping (Optional): Digest the protein-adduct complex with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS to identify the specific peptide containing the modified FAD and pinpoint the site of attachment.

Conclusion

The spectroscopic characterization of the this compound flavin adduct is essential for a complete understanding of the inactivation mechanism of acyl-CoA dehydrogenases by this potent inhibitor. While a full quantitative dataset is not currently available in the literature, this guide provides the necessary theoretical background, comparative data, and detailed experimental protocols to enable researchers to pursue this characterization. The application of modern spectroscopic techniques will undoubtedly shed further light on the structure-function relationships of this important class of enzymes and aid in the development of targeted therapeutics.

References

- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. N5 Is the New C4a: Biochemical Functionalization of Reduced Flavins at the N5 Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduced flavin: NMR investigation of N5-H exchange mechanism, estimation of ionisation constants and assessment of properties as biological catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Inactivation Kinetics of General Acyl-CoA Dehydrogenase by 3,4-Pentadienoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inactivation kinetics of general acyl-CoA dehydrogenase (ACAD) by the suicide inhibitor 3,4-pentadienoyl-CoA. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to support further research and drug development efforts targeting this crucial enzyme family.

Core Concepts: Suicide Inhibition of a Flavoprotein

General acyl-CoA dehydrogenase, a key flavoprotein in mitochondrial fatty acid β-oxidation, is potently inhibited by this compound, an allenic analog of its natural substrates. This molecule acts as a "suicide" or mechanism-based inhibitor. The enzyme recognizes it as a substrate and initiates its catalytic cycle. However, instead of completing the reaction, the enzyme converts this compound into a reactive intermediate that covalently modifies the enzyme's flavin cofactor, leading to inactivation.[1]

The inactivation process is characterized by a rapid initial reaction to form a covalent adduct, followed by slower, competing pathways of either reactivation or irreversible loss of function.[1] Understanding these kinetics is crucial for the design of targeted inhibitors for ACADs, which are implicated in various metabolic disorders.

Quantitative Inactivation Kinetics

The kinetic parameters for the inactivation of pig kidney general acyl-CoA dehydrogenase by this compound have been determined, providing a quantitative basis for its action.[1]

| Parameter | Value | Description |

| k (inactivation) | 2.4 x 10³ min⁻¹ | The apparent first-order rate constant for the rapid formation of the covalent flavin adduct between the enzyme and this compound. |

| k (displacement) | 0.3 min⁻¹ | The rate constant for the reversal of covalent adduct formation and reactivation of the enzyme by displacement of the allenic thioester with a large excess of a natural substrate, octanoyl-CoA. |

| t½ (decomposition) | 75 min | The half-life for the slow decomposition of the enzyme-inactivator adduct, which leads to the formation of the more stable 2,4-diene and regeneration of catalytically active enzyme. |

| Irreversible Loss | 15-20% | The percentage of enzyme activity that is irreversibly lost during the slow decomposition of the adduct, likely due to covalent modification of the protein itself. |

Mechanism of Inactivation

The inactivation of general acyl-CoA dehydrogenase by this compound proceeds through a multi-step pathway initiated by the enzyme's own catalytic mechanism.

-

Binding and α-Proton Abstraction: this compound binds to the active site of the oxidized enzyme. The catalytic base in the active site abstracts an α-hydrogen from the inhibitor, a step consistent with the normal catalytic sequence.[1]

-

Formation of a Covalent Flavin Adduct: This initial step leads to the extremely rapid formation of a covalent adduct between the inhibitor and the N-5 position of the isoalloxazine ring of the FAD cofactor.[1] This adduct is catalytically inactive.

-

Partitioning of the Inactive Adduct: The inactive enzyme-inhibitor complex then partitions between two competing pathways:

-

Reversible Displacement: The allenic thioester can be displaced from the flavin by a high concentration of a natural substrate (e.g., octanoyl-CoA), leading to the recovery of enzyme activity.[1]

-

Slow Decomposition and Isomerization: The adduct can slowly decompose, leading to the tautomerization of the 3,4-diene to the thermodynamically more stable 2,4-diene. This process regenerates the oxidized, active enzyme.[1]

-

-

Irreversible Inactivation: A fraction of the enzyme (15-20%) does not regain activity during the decomposition phase. This is attributed to the irreversible covalent modification of an amino acid residue on the protein.[1]

Caption: Proposed pathway for the inactivation of general acyl-CoA dehydrogenase.

Experimental Protocols

This section outlines the key experimental procedures for studying the inactivation of general acyl-CoA dehydrogenase.

Purification of General Acyl-CoA Dehydrogenase from Pig Kidney

This protocol is based on the method originally described by Thorpe et al. (1979).

-

Homogenization: Frozen pig kidneys are minced and homogenized in a buffer solution (e.g., potassium phosphate buffer, pH 7.6, containing EDTA).

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the mitochondrial fraction.

-

Sonication and Solubilization: The mitochondrial pellet is resuspended and sonicated to release matrix proteins. The supernatant containing the enzyme is collected after further centrifugation.

-

Ammonium Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate to enrich for the acyl-CoA dehydrogenases.

-

Chromatography: The protein fraction is further purified using a series of column chromatography steps, which may include:

-

DEAE-cellulose chromatography

-

Hydroxyapatite chromatography

-

Affinity chromatography (e.g., using a CoA-agarose resin)

-

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically by measuring the absorbance of the bound FAD cofactor.

Synthesis of this compound

-

Activation of 3,4-Pentadienoic Acid: 3,4-pentadienoic acid is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran) and cooled. A base (e.g., triethylamine) and an activating agent (e.g., ethyl chloroformate) are added to form the mixed anhydride.

-

Coupling with Coenzyme A: A solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate) is added to the activated acid. The reaction is stirred at room temperature.

-

Purification: The resulting this compound is purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the product are confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Note: Allenic compounds can be unstable, so reactions should be performed under an inert atmosphere and at low temperatures where possible.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the standard assay for measuring the activity of acyl-CoA dehydrogenases.[2][3]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a sealed, anaerobic cuvette. The mixture typically contains:

-

Buffer (e.g., potassium phosphate, pH 7.6)

-

Electron Transfer Flavoprotein (ETF)

-

A natural acyl-CoA substrate (e.g., octanoyl-CoA)

-

An oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase) to maintain anaerobic conditions.[2]

-

-

Anaerobiosis: The reaction mixture is made anaerobic by repeated cycles of vacuum and purging with an inert gas like argon.[2]

-

Initiation of Reaction: The reaction is initiated by the addition of a small volume of the purified general acyl-CoA dehydrogenase.

-

Fluorescence Monitoring: The decrease in ETF fluorescence is monitored over time using a fluorometer (excitation ~340-380 nm, emission ~490-500 nm).[2] The rate of fluorescence decrease is proportional to the enzyme activity.

Inactivation Kinetics Assay

To measure the rate of inactivation by this compound:

-

Incubation: The purified general acyl-CoA dehydrogenase is incubated with a specific concentration of this compound in a suitable buffer.

-

Time Points: At various time intervals, aliquots of the incubation mixture are withdrawn.

-

Residual Activity Measurement: The aliquot is immediately diluted into the reaction mixture of the ETF fluorescence reduction assay (described in 4.3) to measure the remaining enzyme activity.

-

Data Analysis: The natural logarithm of the residual activity is plotted against the incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (k_inact).

Caption: General workflow for studying enzyme inactivation kinetics.

Conclusion and Future Directions

The inactivation of general acyl-CoA dehydrogenase by this compound serves as a classic example of suicide inhibition of a flavoenzyme. The detailed kinetic and mechanistic understanding of this process provides a valuable framework for the development of novel therapeutics targeting fatty acid oxidation. Future research could focus on the synthesis and evaluation of other allenic acyl-CoA analogs with varying chain lengths and substitutions to probe the specificity of different ACAD isozymes. Furthermore, high-resolution crystal structures of the covalent enzyme-inhibitor adducts would provide invaluable insights into the precise molecular interactions driving the inactivation process. These studies, grounded in the foundational work presented here, will continue to advance our ability to modulate fatty acid metabolism for therapeutic benefit.

References

- 1. A new method for the preparation of acyl-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3,4-Pentadienoyl-CoA in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of acyl-CoA dehydrogenases, a class of flavoenzymes critical to the mitochondrial fatty acid β-oxidation pathway.[1] Its unique allenic structure allows it to act as a "suicide substrate," leading to the formation of a covalent adduct with the enzyme's flavin cofactor and subsequent irreversible inhibition.[1] These characteristics make this compound a valuable tool for studying the mechanism of acyl-CoA dehydrogenases and for investigating the effects of disrupting fatty acid metabolism. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays.

Mechanism of Action

This compound inhibits acyl-CoA dehydrogenases through a two-step process. Initially, the enzyme's active site base abstracts a proton from the α-carbon of the inhibitor. This is followed by the formation of a covalent bond between the inhibitor and the N5 position of the flavin adenine dinucleotide (FAD) cofactor.[1] This adduct formation effectively inactivates the enzyme. While the initial adduct can, in some cases, be slowly displaced by a large excess of a natural substrate, a significant portion of the inactivation is irreversible due to covalent modification of the protein.[1]

Data Presentation

The following table summarizes the kinetic parameters for the inhibition of acyl-CoA dehydrogenases by this compound and related compounds.

| Inhibitor | Enzyme | kinact (min-1) | KI (µM) | Comments | Reference |

| This compound | General acyl-CoA dehydrogenase (pig kidney) | 2.4 x 103 | Not Reported | Rapid inactivation, forms a covalent flavin adduct. | [1] |

| Oct-4-en-2-ynoyl-CoA | Medium-chain acyl-CoA dehydrogenase | 0.025 | 11 | Irreversible inhibitor. | [2] |

Note: The value reported for this compound is a rapid inactivation rate constant (k) from a single study and may not represent a true kinact determined from a full kinetic analysis.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted from methods utilizing ferricenium hexafluorophosphate as an artificial electron acceptor, which allows for the convenient spectrophotometric monitoring of acyl-CoA dehydrogenase activity.[3][4][5]

Materials:

-

Purified acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase)

-

This compound

-

Octanoyl-CoA (or other suitable substrate)

-

Ferricenium hexafluorophosphate

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.6)

-

Spectrophotometer capable of reading at 300 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of octanoyl-CoA in water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer). Determine the concentration spectrophotometrically.

-

Prepare a stock solution of ferricenium hexafluorophosphate in water.

-

Prepare the potassium phosphate buffer.

-

-

Enzyme Activity Assay (Control):

-

In a cuvette, combine the potassium phosphate buffer, ferricenium hexafluorophosphate (e.g., to a final concentration of 100 µM), and the acyl-CoA dehydrogenase enzyme.

-

Initiate the reaction by adding octanoyl-CoA (e.g., to a final concentration of 50 µM).

-

Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

-

-

Enzyme Inhibition Assay:

-

Pre-incubate the acyl-CoA dehydrogenase with varying concentrations of this compound in the potassium phosphate buffer for a defined period (e.g., 5-10 minutes) at a specific temperature (e.g., 25°C).

-

Add ferricenium hexafluorophosphate to the pre-incubation mixture.

-

Initiate the reaction by adding octanoyl-CoA.

-

Monitor the reaction rate as described in the control assay.

-

-

Data Analysis:

-

Calculate the initial rates of reaction from the linear portion of the absorbance change over time.

-